The synthesis of peficitinib hydrobromide involves a seven-step linear sequence starting from 4-chloro-7-azaindole. The initial step includes the protection of the nitrogen atom using triisopropylsilyl chloride. Subsequent steps involve lithiation, esterification, hydrolysis, and amide formation, culminating in the conversion to the hydrobromide salt for crystallization.
Key steps include:
Peficitinib's molecular formula is , with a molecular weight of approximately 392.29 g/mol. The structural representation includes a core azaindole ring system with various substituents that confer its biological activity.
Peficitinib participates in various chemical reactions primarily during its synthesis. Key reactions include:
Peficitinib exerts its therapeutic effects by inhibiting Janus kinases involved in cytokine signaling pathways. By blocking these pathways, it reduces inflammation and joint damage in rheumatoid arthritis patients.
Relevant analytical techniques used for characterization include:
Peficitinib is primarily used in clinical settings for:
The ongoing studies continue to explore its full therapeutic potential beyond rheumatoid arthritis, considering its effectiveness against other autoimmune disorders .
CAS No.: 943001-56-7
CAS No.: 17869-27-1
CAS No.: 1990-01-8
CAS No.:
CAS No.:
CAS No.: 873660-46-9